Dimethyl cis,trans-muconate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1733-37-5 |
|---|---|
Molecular Formula |
C8H10O4 |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
dimethyl (2Z,4E)-hexa-2,4-dienedioate |
InChI |
InChI=1S/C8H10O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-6H,1-2H3/b5-3-,6-4+ |
InChI Key |
PXYBXMZVYNWQAM-CIIODKQPSA-N |
Isomeric SMILES |
COC(=O)/C=C/C=C\C(=O)OC |
Canonical SMILES |
COC(=O)C=CC=CC(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies for Dimethyl Muconate Isomers
Chemical Synthesis Routes
The synthesis of dimethyl muconate isomers, including the cis,trans form, is primarily achieved through two main chemical pathways: the esterification of muconic acid and cross-metathesis reactions. These methods offer distinct advantages and yield different isomeric profiles.
Esterification of Muconic Acid
Esterification is a fundamental and widely used method for converting muconic acid into its corresponding dimethyl esters. This process typically starts with a readily available isomer of muconic acid, often the cis,cis-isomer, which can be sourced from biological fermentation processes. evitachem.commdpi.com The reaction yields a mixture of dimethyl muconate isomers, including the cis,cis and cis,trans forms, which then require separation. evitachem.commdpi.com
The direct esterification of muconic acid is commonly facilitated by an acid catalyst. In a typical procedure, cis,cis-muconic acid is reacted with methanol (B129727) in the presence of a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄). evitachem.commdpi.com The mixture is heated under reflux for an extended period, often 18 to 24 hours, to drive the reaction towards completion. evitachem.commdpi.com This process converts the dicarboxylic acid into a racemic mixture of its dimethyl esters. mdpi.com One reported method involves suspending 5.0 grams of cis,cis-muconic acid in 150 mL of methanol with a catalytic quantity of concentrated sulfuric acid and refluxing for 24 hours. evitachem.com Another similar procedure uses 0.3 mL of concentrated H₂SO₄ for the same amount of muconic acid and methanol but with a reflux time of 18 hours, achieving a 90% yield of a crude mixture of dimethyl muconate isomers. mdpi.com Following the reaction, the product mixture is typically cooled, concentrated, and subjected to extraction and purification steps to isolate the desired isomers. evitachem.commdpi.com
Table 1: Example of Acid-Catalyzed Esterification Conditions for Dimethyl Muconate Synthesis
| Parameter | Value | Source |
|---|---|---|
| Starting Material | cis,cis-Muconic Acid (5.0 g) | mdpi.com |
| Esterifying Agent | Methanol (150 mL) | mdpi.com |
| Catalyst | Concentrated Sulfuric Acid (0.3 mL) | mdpi.com |
| Reaction Time | 18 hours | mdpi.com |
| Condition | Reflux | mdpi.com |
| Yield | 90% (crude mixture of isomers) | mdpi.com |
In acid-catalyzed esterification, the alcohol, typically methanol, often serves a dual role as both a reactant and the solvent. mdpi.comgoogle.com The solubility of the starting material, muconic acid, and its ester derivatives is a critical factor influencing the reaction's efficiency. google.com Different isomers of muconic acid exhibit varying solubilities in organic solvents, which can affect the reaction and purification processes. google.comuhasselt.be For instance, the cis,trans isomer of muconic acid has a higher solubility in organic solvents compared to the cis,cis and trans,trans isomers. google.com While methanol is the primary solvent during the reaction, other solvents like ethyl acetate (B1210297) are frequently used in the subsequent work-up phase for extraction of the dimethyl muconate product from the aqueous phase. mdpi.com The choice of solvent is also crucial for purification; for example, the trans,trans-dimethyl muconate product can precipitate from cold methanol, aiding its separation. mdpi.com In cases where the esterifying agent cannot function as a solvent, polar aprotic solvents, particularly cyclic ethers like tetrahydrofuran (B95107), are preferred to solubilize the muconic acid. google.com The use of dimethyl sulfoxide (B87167) (DMSO), sometimes with controlled amounts of water, has also been explored to manage isomerization and prevent side reactions like lactone formation. researchgate.netrsc.org
Cross-Metathesis Reactions
An alternative and more stereoselective route to dimethyl muconate involves olefin cross-metathesis. This modern synthetic strategy offers a direct pathway to specific isomers, particularly the valuable trans,trans-dimethyl muconate, from readily available precursors. osti.govnih.gov
The cross-metathesis reaction for synthesizing dimethyl muconate is typically catalyzed by ruthenium-based complexes, such as Hoveyda-Grubbs catalysts. mdpi.com These catalysts are known for their tolerance to various functional groups, making them suitable for reactions involving esters. The Ru-catalyzed cross-coupling of specific precursors can proceed selectively and efficiently, sometimes even without the need for a solvent. osti.govnih.gov This method has been shown to exclusively yield the trans,trans isomer of dimethyl muconate, which is advantageous as it precipitates as a solid from the reaction medium, simplifying its recovery by filtration. osti.govnih.gov The reaction can be performed with low catalyst loadings, ranging from 0.5 to 3.0 mol%, achieving yields of up to 41%. osti.govnih.gov
The common precursors for the cross-metathesis synthesis of dimethyl muconate are methyl sorbate (B1223678) and methyl acrylate (B77674). acs.org Both of these starting materials can be derived from biological sources, positioning this synthetic route as a potential pathway for producing bio-derived polymers. osti.govnih.gov The cross-metathesis between methyl sorbate and methyl acrylate, catalyzed by a Ru-NHC complex, has been reported to produce trans,trans-dimethyl muconate in yields of around 40%. acs.org The reaction involves the coupling of these two esters, leading to the formation of the desired C8 diester (dimethyl muconate) and the release of ethylene (B1197577) as a byproduct.
Table 2: Ruthenium-Catalyzed Cross-Metathesis for Dimethyl Muconate Synthesis
| Parameter | Description | Source |
|---|---|---|
| Reaction Type | Cross-Metathesis | osti.govnih.gov |
| Precursors | Methyl Sorbate and Methyl Acrylate | acs.org |
| Catalyst | Ruthenium-based complexes (e.g., Ru-NHC) | mdpi.comacs.org |
| Catalyst Loading | 0.5 – 3.0 mol% | osti.govnih.gov |
| Isomer Produced | Exclusively trans,trans-dimethyl muconate | osti.govnih.gov |
| Max. Yield | up to 41% | osti.govnih.govacs.org |
| Key Advantage | Product precipitates, allowing for easy separation. | osti.govnih.gov |
Deoxydehydration Pathways
Deoxydehydration (DODH) presents a significant pathway for the synthesis of unsaturated compounds like dimethyl muconate from highly oxygenated biomass-derived molecules. rsc.orgresearchgate.net This process involves the removal of vicinal diol groups to form an olefin. acs.org
A sustainable route for producing dimethyl muconate starts from sugar-derived polyhydroxy acids, such as galactaric acid. acs.org The diester of galactaric acid, 1,6-dimethyl galactarate, can be effectively converted to dimethyl muconate through a deoxydehydration reaction. acs.orgnih.gov This conversion is a key step in transforming renewable biomass resources into valuable platform chemicals. mdpi.com Research has demonstrated that this process can achieve high yields, making it a promising pathway for industrial applications. For instance, the deoxydehydration of 1,6-dimethyl galactarate has been reported to produce dimethyl muconate with an 84% yield. acs.orgnih.gov
Rhenium-based catalysts are notably effective for the deoxydehydration of polyols and their derivatives. acs.org These catalysts, including oxorhenium complexes, facilitate the selective dehydroxylation of vicinal diols to create unsaturated products. rsc.org The catalytic cycle often involves an oxygen-abstracting reductant. rsc.org
For the conversion of dimethyl galactarate, an ammonium (B1175870) perrhenate (B82622) (NH₄ReO₄)-catalyzed deoxydehydration using triphenylphosphine (B44618) (PPh₃) as a reductant at 180°C has been shown to be effective. nih.gov The development of these catalytic systems is a focus of ongoing research, with efforts aimed at improving efficiency, reducing the need for expensive metals like rhenium by exploring alternatives such as molybdenum and vanadium, and utilizing more sustainable reductants like hydrogen gas. rsc.orgacs.orggoogle.com
Table 1: Deoxydehydration of Dimethyl Galactarate to Dimethyl Muconate
| Catalyst System | Substrate | Reductant | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| NH₄ReO₄ / PPh₃ | 1,6-Dimethyl Galactarate | PPh₃ | 180 °C | 84% | nih.gov |
| Rhenium-based | 1,6-Dimethyl Galactarate | Not specified | Not specified | 84% | acs.org |
Isomerization Strategies
The biologically produced cis,cis-muconic acid is a valuable platform chemical. osti.govnih.gov For many applications, particularly in polymer synthesis, it must be isomerized to its other geometric isomers. osti.gov After esterification to cis,cis-dimethyl muconate (ccDMM), chemical isomerization strategies are employed to convert it to the cis,trans (ctDMM) and trans,trans (ttDMM) forms. osti.gov
The isomerization of cis,cis-dimethyl muconate is a critical step in the value chain of bio-based chemicals, enabling the production of monomers for materials like dimethyl terephthalate (B1205515). osti.govnrel.gov While uncatalyzed isomerization faces significant thermodynamic barriers, catalytic methods can achieve high yields at reasonable rates. osti.gov The process typically involves the conversion of the cis,cis isomer first to the cis,trans intermediate, which then isomerizes to the thermodynamically more stable trans,trans form. osti.gov
Iodine has been identified as an effective, environmentally friendly, and industrially viable catalyst for the isomerization of cis,cis-dimethyl muconate. osti.gov Studies have shown that this method can lead to high yields of the trans,trans isomer, with reports of up to 97% yield under photocatalytic conditions. osti.gov A combined computational and experimental approach has been used to investigate the process, revealing that solvent selection is critical for achieving rapid kinetics. nih.govnrel.gov Using methanol as a solvent, yields of trans,trans-dimethyl muconate of 95% were achieved in less than an hour, with subsequent recovery of high-purity product (>98%) through crystallization. nih.govnrel.govosti.gov The iodine catalyst can also be recovered and recycled with minimal loss of activity. nih.govnrel.gov
Table 2: Iodine-Catalyzed Isomerization of Dimethyl Muconate
| Starting Isomer | Catalyst | Solvent | Conditions | Time | Product Yield (ttDMM) | Reference |
|---|---|---|---|---|---|---|
cis,cis-DMM |
Iodine | Methanol | Photo-assisted | < 1 hour | 95% | nih.gov, nrel.gov |
cis,cis-DMM |
Iodine | Not specified | Photocatalytic | Not specified | up to 97% | osti.gov |
The mechanism of iodine-catalyzed isomerization of dimethyl muconate has been explored through both experimental work and computational methods like Density Functional Theory (DFT). osti.govnih.govnrel.gov These investigations have revealed that the process is more complex than a simple rotation around a double bond. acs.org
The catalytic cycle is believed to be initiated by the photodissociation of molecular iodine (I₂) into iodine radicals (I•). osti.govnrel.gov These radicals then add to the diene system of the dimethyl muconate molecule. This addition is a key step, and DFT calculations have highlighted unique regiochemical considerations due to the large number of possible halogen-diene coordination schemes. osti.govnih.govnrel.gov The formation of an intermediate radical allows for rotation around what was previously a carbon-carbon double bond. Subsequent elimination of the iodine radical regenerates the catalyst and yields the isomerized product. Both experimental results and transition state theory calculations confirm that the presence of photodissociated iodine significantly reduces the energy barrier for isomerization. nih.govnrel.govosti.gov
Chemical Isomerization of cis,cis-Dimethyl Muconate to cis,trans and trans,trans Forms
Iodine-Catalyzed Isomerization
Influence of Photodissociated Iodine
The isomerization of cis,cis-dimethyl muconate (ccDMM) to its more synthetically useful trans,trans isomer (ttDMM) can be significantly accelerated through catalysis by photodissociated iodine. nrel.govnih.gov Joint computational and experimental studies have shown that the use of iodine, particularly when activated by light, leads to a substantial reduction in the energy barriers for isomerization. nrel.govresearchgate.netosti.gov
The mechanism involves the reversible addition of iodine radicals to the double bonds of the dimethyl muconate molecule. researchgate.net Density functional theory (DFT) calculations have highlighted the complex regiochemical aspects of this process, arising from the numerous possible coordination schemes between the halogen and the diene system. nrel.govresearchgate.netosti.gov Both theoretical calculations and experimental results confirm that photodissociation of iodine is a key factor in achieving rapid and efficient isomerization. nrel.govnih.gov This photochemical approach was first noted in 1936, though a detailed mechanistic understanding has only recently been developed. researchgate.net
One pathway involves the association of a single iodine atom with an olefinic carbon, which catalyzes the isomerization from the cis,cis to the trans,trans isomer via the intermediate cis,trans isomer. researchgate.net A more direct route involves the simultaneous association of two iodine molecules, allowing for a direct conversion from the cis,cis to the trans,trans form. researchgate.net Under optimized conditions, this method can yield up to 97% ttDMM. osti.gov For instance, using photocatalytic isomerization with iodine, yields of trans,trans-dimethyl muconate have reached 95% in less than an hour in methanol. nrel.govnih.gov Following the reaction, the iodine catalyst can be recovered and recycled with minimal loss of activity. nrel.govnih.gov
It is important to note that while highly effective, the industrial application of the iodine/UV process can be limited by the corrosive nature of iodine, especially at high concentrations. researchgate.net
Solvent-Mediated Isomerization
Solvent selection plays a crucial role in the isomerization of muconic acid and its esters, influencing both the rate of reaction and the selectivity towards the desired isomer. nrel.govresearchgate.net
Dimethyl sulfoxide (DMSO) has been identified as a particularly effective solvent for promoting the isomerization of muconic acid isomers, especially the conversion of the cis,trans form to the trans,trans isomer. rsc.orgdtu.dkdntb.gov.ua Research has shown that a solvent system of DMSO containing small amounts of water can significantly improve the selectivity towards trans,trans-muconic acid (ttMA), with yields increasing from less than 5% to over 85%. researchgate.netosti.govrsc.org
The presence of water is critical in this process. Mechanistic studies suggest that low concentrations of water help to reduce the acidity of the system, which in turn suppresses the undesirable side reaction of lactonization. researchgate.netosti.govrsc.org While other solvents like triethylamine, toluene (B28343), acetone, acetonitrile, 2-propanol, methanol, hexanol, tetrahydrofuran, and ethyl acetate have shown no significant isomerization activity, DMSO uniquely facilitates the formation of the trans,trans isomer. researchgate.netrsc.org
The isomerization of cis,cis-muconic acid to cis,trans-muconic acid can occur spontaneously under acidic conditions, even in water at room temperature over several days, or more rapidly at elevated temperatures. acs.orgresearchgate.netdtu.dk However, the subsequent conversion to the trans,trans isomer is not readily achieved without a catalyst or a specific solvent system like DMSO/water. researchgate.net The use of muconate esters, such as diethyl muconate (DEM), in a DMSO/water system has been shown to achieve over 90% selectivity for the trans,trans-isomer. rsc.orgdtu.dk
A significant challenge in the isomerization of muconic acid is the competing and often irreversible intramolecular cyclization to form muconolactone (B1205914) or a dilactone species. osti.govresearchgate.net This side reaction, known as lactonization, reduces the yield of the desired linear diacid isomers. researchgate.netosti.govrsc.org
A highly effective strategy to prevent lactonization is the protection of the carboxylic acid groups through esterification. researchgate.netdicp.ac.cn By converting muconic acid to its corresponding dialkyl esters, such as dimethyl muconate (DMM) or diethyl muconate (DEM), the intramolecular ring-closing reaction is effectively blocked. rsc.orgdtu.dkdicp.ac.cn This approach has been shown to achieve high selectivity for the trans,trans-isomer, often exceeding 95%. dicp.ac.cn While the energy barrier for the isomerization of muconate esters is higher than that of the free acid, the prevention of lactonization makes this a preferred route for achieving high yields of the desired trans,trans isomer. dicp.ac.cn
Electrochemical Isomerization of Muconic Acid Precursors
Electrochemical methods offer an alternative route for the isomerization of muconic acid derivatives. In some systems, the isomerization of cis,trans-muconic acid to trans,trans-muconic acid can be achieved by passing a current through a catalytic cathode in an aqueous acidic solution containing the cis,trans isomer and a supporting electrolyte. tessonniergroup.org
Furthermore, electrochemical hydrogenation of muconic acid can lead to various reduced products. For instance, the electrochemical hydrogenation of biologically produced muconic acid has been used to produce trans-3-hexenedioic acid, which can then be isomerized to trans-2-hexenedioic acid via a base-catalyzed process. lbl.gov This highlights the potential of electrochemical methods to not only effect isomerization but also to produce a range of valuable C6 dicarboxylic acids.
It has been noted that under acidic conditions, such as those used in electrochemical hydrogenation (ECH), cis,cis-muconic acid readily isomerizes to cis,trans-muconic acid. acs.org This spontaneous isomerization at low pH means that studies involving muconic acid under these conditions often start with the cis,trans isomer as the reactant. acs.org
Separation and Purification Techniques for Isomers
The successful synthesis of a specific dimethyl muconate isomer is contingent on effective separation and purification methods to isolate the desired product from a mixture of isomers and any remaining reactants or byproducts.
Column Chromatography
Column chromatography is a widely used and effective technique for the separation of dimethyl muconate isomers. evitachem.comgoogle.com This method leverages the differences in polarity and adsorption characteristics of the various isomers to achieve separation.
In a typical procedure, a crude mixture of dimethyl muconate isomers is loaded onto a silica (B1680970) gel column. osti.govresearchgate.net An appropriate eluent system, such as a mixture of ethyl acetate and hexane (B92381), is then passed through the column. google.comresearchgate.net The different isomers will travel through the column at different rates, allowing for their collection as separate fractions. For example, an isocratic eluent of 13% ethyl acetate in hexane has been used to obtain an analytical sample of dimethyl cyclohex-2-ene-1,4-dicarboxylate, a related compound. google.com Similarly, a petroleum ether-ethyl acetate mixture has been employed for the preparative separation of cis,cis and cis,trans dimethyl muconate isomers. researchgate.net The purity of the separated isomers is often confirmed by techniques such as ¹H NMR analysis. researchgate.netmdpi.com
The following table provides an overview of research findings related to the synthesis and purification of dimethyl muconate isomers.
| Method | Starting Material | Key Reagents/Conditions | Product(s) | Yield/Selectivity | Purification | Reference(s) |
| Photocatalytic Isomerization | cis,cis-dimethyl muconate | Iodine, light, methanol | trans,trans-dimethyl muconate | 95% yield in <1 h | Crystallization | nrel.govnih.gov |
| Solvent-Mediated Isomerization | cis,cis-muconic acid | DMSO, water | trans,trans-muconic acid | >85% selectivity | - | researchgate.netosti.govrsc.org |
| Solvent-Mediated Isomerization | diethyl muconate | DMSO, water | trans,trans-diethyl muconate | >90% selectivity | Extraction | rsc.orgdtu.dk |
| Esterification & Isomerization | cis,cis-muconic acid | Methanol, H₂SO₄, then I₂ | trans,trans-dimethyl muconate | - | Precipitation/Filtration | mdpi.com |
| Esterification & Purification | cis,cis-muconic acid | Methanol, H₂SO₄ | cis,cis & cis,trans-dimethyl muconate | 90% crude yield | Column Chromatography | researchgate.netmdpi.com |
Chemical Reactivity and Transformation Pathways
Diels-Alder Cycloaddition Reactions
The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. fiveable.me The reactivity of muconate isomers in these reactions is highly dependent on their stereochemistry, with the trans,trans-isomer being particularly favored due to its ability to adopt the necessary s-cis conformation. rsc.org
Dimethyl cis,trans-muconate (B1242550) can act as the diene component in Diels-Alder reactions, reacting with various dienophiles. The reaction rate is generally enhanced by the presence of electron-withdrawing groups on the dienophile. libretexts.orglibretexts.org
Ethylene (B1197577): The reaction of trans,trans-muconic acid with ethylene has been demonstrated as a pathway to produce cyclic diacids. rsc.org While specific studies on dimethyl cis,trans-muconate with ethylene are less common, the general principle suggests that the trans portion of the molecule would readily react.
Maleic Anhydride (B1165640): Maleic anhydride is an excellent dienophile due to its electron-withdrawing anhydride group and its cyclic structure that locks the double bond in a reactive conformation. libretexts.orgresearchgate.net Its reaction with dienes like butadiene is well-documented to be rapid and efficient. alfredstate.edu The reaction with this compound is expected to proceed, with the maleic anhydride adding across the trans-configured double bond of the muconate.
The Diels-Alder reaction between a muconate derivative and a dienophile leads to the formation of a cyclohexene (B86901) ring with the substituents from the diene and dienophile arranged in a stereospecific manner. For instance, the reaction of a muconate ester with a simple dienophile like ethylene would yield a 1,4-bis(carbomethoxy)cyclohexene derivative. The subsequent hydrogenation or dehydrogenation of these cyclic adducts can lead to valuable monomers like 1,4-cyclohexanedicarboxylic acid (CHDA) or terephthalic acid (TPA). rsc.org
The Diels-Alder reaction is a stereospecific process, meaning the stereochemistry of both the diene and the dienophile is retained in the product. libretexts.orgmasterorganicchemistry.com
Dienophile Stereochemistry: If a cis-dienophile is used, the substituents on the dienophile will be cis in the resulting cyclohexene ring. Conversely, a trans-dienophile will lead to a trans-substituted product. chemtube3d.comlibretexts.org
Diene Stereochemistry: For the diene, the substituents on the outer carbons (C1 and C4) will end up on the same face of the newly formed ring, while the substituents on the inner carbons (C2 and C3) will also be on the same face, but opposite to the C1 and C4 substituents. masterorganicchemistry.com In the case of this compound, the molecule would need to adopt an s-cis conformation for the reaction to occur. The stereochemistry of the resulting adduct would depend on which double bond participates in the cycloaddition and the orientation of the ester groups. Generally, the reaction favors the formation of the endo product when cyclic dienes are involved, although the exo product can also be formed. libretexts.orglibretexts.org
Table 1: Stereochemical Outcomes in Diels-Alder Reactions
| Reactant Stereochemistry | Product Stereochemistry |
| cis-Dienophile | cis-Substituted Cyclohexene |
| trans-Dienophile | trans-Substituted Cyclohexene |
| Diene with cis outer substituents | cis substituents on the same face of the new ring |
| Diene with trans outer substituents | trans substituents on the same face of the new ring |
Polymerization Reactions
This compound, with its two ester functional groups, is a suitable monomer for the synthesis of unsaturated polyesters. These polymers have potential applications in various fields due to the presence of double bonds in their backbone, which allows for further modifications.
Unsaturated polyesters from muconic acid derivatives can be synthesized via step-growth polymerization, specifically through polycondensation. mdpi.com This process involves the reaction of the difunctional monomer, in this case, this compound, with a diol. The reaction proceeds with the elimination of a small molecule, typically methanol (B129727) when using a dimethyl ester. wikipedia.org
The general mechanism involves the repeated formation of ester linkages between the muconate and diol molecules, leading to the growth of the polymer chain. fiveable.me The kinetics of this polyesterification are typically acid-catalyzed, where the protonation of the carbonyl group of the ester facilitates the nucleophilic attack by the alcohol. libretexts.org To achieve high molecular weight polymers, a high degree of conversion is necessary, and the removal of the methanol byproduct is crucial to drive the equilibrium towards polymer formation. wikipedia.org
An alternative, greener approach to the synthesis of polyesters from dimethyl muconate is through enzyme-catalyzed polymerization. mdpi.com This method offers milder reaction conditions and high selectivity, minimizing side reactions. rsc.org
Catalyst: The most commonly used enzyme for this purpose is Candida antarctica Lipase (B570770) B (CALB), often in an immobilized form such as Novozym® 435. mdpi.comnih.govnih.gov
Mechanism: CALB catalyzes the polycondensation of dimethyl muconate isomers with various diols. mdpi.comresearchgate.net The enzymatic reaction proceeds under milder conditions (e.g., 85°C) compared to conventional methods, and it effectively avoids side reactions like isomerization or cross-linking of the double bonds. mdpi.com The process typically involves a two-stage method with an initial reaction under an inert atmosphere followed by a period under reduced pressure to facilitate the removal of methanol and enhance polymer chain growth. mdpi.com
Table 2: Comparison of Polymerization Methods for Dimethyl Muconate
| Feature | Step-Growth Polymerization (Conventional) | Enzyme-Catalyzed Polymerization |
| Catalyst | Metal catalysts (e.g., tin or titanium compounds) | Lipases (e.g., Candida antarctica Lipase B) |
| Reaction Conditions | High temperatures (often >180°C) | Milder temperatures (e.g., 60-95°C) |
| Byproducts | Methanol | Methanol |
| Selectivity | Can have side reactions (e.g., isomerization, cross-linking) | High selectivity, minimal side reactions |
| Environmental Impact | Higher energy consumption, potential metal contamination | Greener process, biodegradable catalyst |
Aromatization Processes
This compound is a valuable precursor for the synthesis of dimethyl terephthalate (B1205515) (DMT), a key monomer for producing polyethylene (B3416737) terephthalate (PET). mdpi.comosti.gov The conversion process is typically a two-step reaction sequence involving a Diels-Alder cycloaddition followed by an aromatization step. osti.govgoogle.com
In the first step, dimethyl muconate undergoes a Diels-Alder reaction with a suitable dienophile, such as ethylene. osti.govgoogle.com This cycloaddition reaction forms a cyclohexene ring derivative, specifically dimethyl cyclohex-2-ene-1,4-dicarboxylate. osti.gov The trans,trans-isomer of dimethyl muconate is particularly crucial for this cyclization with ethylene. osti.gov The reaction can achieve high conversion rates (77–100%) and yields (70–98%) in solvents like methanol and tetrahydrofuran (B95107). osti.gov Due to the high yield of this step, the resulting cycloadduct can often be used in the subsequent aromatization step without needing a separate purification process. osti.gov
The second step is the aromatization of the dimethyl cyclohex-2-ene-1,4-dicarboxylate intermediate to yield dimethyl terephthalate. osti.gov This is achieved through a dehydrogenation reaction, which removes hydrogen atoms from the cyclohexene ring to form the stable aromatic ring of the terephthalate. osti.govgoogle.com
The aromatization of the cyclohexene intermediate to dimethyl terephthalate is facilitated by a dehydrogenation catalyst. osti.govgoogle.com Palladium on carbon (Pd/C) is a commonly used and effective heterogeneous catalyst for this transformation. osti.govnih.govnih.gov The reaction is an oxidative dehydrogenation, which can be carried out in the presence of air. osti.gov In some systems, the inclusion of hydrogen gas in the reaction headspace has been found to increase the reaction rate, as the hydrogen produced can activate the Pd/C catalyst. nih.gov
Other Chemical Modifications and Derivatization
Beyond polymerization and aromatization, dimethyl muconate can be converted into other valuable chemical intermediates, most notably esters of adipic acid, through hydrogenation. mdpi.com Adipic acid is a critical precursor for the production of nylon-6,6. mdpi.com The hydrogenation process involves the saturation of the carbon-carbon double bonds in the muconate backbone. mdpi.com
The catalytic hydrogenation is typically performed using palladium-based catalysts. mdpi.com To enhance catalyst stability and activity, bimetallic catalysts, such as palladium-nickel (Pd-Ni) and palladium-zinc (Pd-Zn) supported on carbon nanofibers, have been developed. mdpi.com These catalysts have shown higher activity and better stability in recycling tests compared to monometallic palladium catalysts. mdpi.com The reaction is generally carried out in an aqueous solution under hydrogen pressure (e.g., 2 bar) and at elevated temperatures (e.g., 70 °C). mdpi.com
Ruthenium-based catalysts have also been studied for the hydrogenation of maleate (B1232345) derivatives to their succinate (B1194679) counterparts, indicating the utility of various noble metal catalysts for saturating these double bonds. asianpubs.org The selective hydrogenation of dimethyl muconate provides a direct pathway to dimethyl adipate (B1204190), which can then be used in various industrial applications or further transformed, for example, into 1,6-hexanediol. researchgate.net
Selective Reduction Pathways
The carbon-carbon double bonds in this compound are susceptible to selective reduction, typically through catalytic hydrogenation. This process is a critical pathway for converting muconate derivatives into valuable saturated aliphatic dicarboxylic acid esters, such as dimethyl adipate, a precursor to adipic acid. Adipic acid is a key monomer in the production of nylon-6,6. nrel.govnih.gov
The hydrogenation of muconic acid and its esters has been explored using various catalytic systems. The reaction generally proceeds in a stepwise manner, first reducing one double bond to form a hexenedioate intermediate, which is then further hydrogenated to the fully saturated adipate. mdpi.comresearchgate.net
Research into the hydrogenation of muconic acid isomers, which provides insight into the reactivity of its esters, has identified several effective catalysts. Platinum and palladium catalysts are commonly employed. For instance, studies on trans,trans-muconic acid hydrogenation have utilized 5% Platinum on carbon (Pt/C) catalysts. mdpi.comresearchgate.net The reaction mechanism involves two sequential hydrogenation steps, with an initial conversion to a monounsaturated intermediate like trans-2-hexenedioic acid, followed by hydrogenation to adipic acid. mdpi.comresearchgate.net
Bimetallic catalysts have also shown enhanced activity. Palladium-based catalysts combined with transition metals such as Nickel (Ni) or Zinc (Zn) on a hydrotalcite support (HHT) have demonstrated higher yields of adipic acid from cis,cis-sodium muconate compared to monometallic palladium catalysts under similar conditions. mdpi.com For example, at 70°C and 2 bar of H₂ pressure, a 1% Pd₈Zn₂/HHT catalyst achieved an 84% yield of adipic acid after 3 hours. mdpi.com Furthermore, electrochemical hydrogenation using supported palladium nanoparticles has been shown to be an effective method for converting cis,cis-muconic acid to adipic acid, highlighting the versatility of palladium in this transformation. rsc.org
Catalytic Systems for the Hydrogenation of Muconic Acid and its Derivatives
| Catalyst | Substrate | Key Conditions | Product | Reported Yield/Outcome | Source |
|---|---|---|---|---|---|
| 5% Pt/C | trans,trans-Muconic Acid | 4 bar H₂, 323-343 K | Adipic Acid | Stepwise reduction via trans-2-hexenedioic acid intermediate. Kinetic model developed. | mdpi.comresearchgate.net |
| 1% Pd/HHT | cis,cis-Sodium Muconate | 70°C, 2 bar H₂, 3 h | Adipic Acid | 68% Yield | mdpi.com |
| 1% Pd₈Ni₂/HHT | cis,cis-Sodium Muconate | 70°C, 2 bar H₂, 3 h | Adipic Acid | 80% Yield | mdpi.com |
| 1% Pd₈Zn₂/HHT | cis,cis-Sodium Muconate | 70°C, 2 bar H₂, 3 h | Adipic Acid | 84% Yield | mdpi.com |
| Supported Pd Nanoparticles | cis,cis-Muconic Acid | Electrochemical Hydrogenation | Adipic Acid | Appreciable production of adipic acid demonstrated. | rsc.org |
Post-Polymerization Modification Reactions
Polymers derived from muconate esters, such as poly(dimethyl muconate), possess a unique advantage due to the presence of internal carbon-carbon double bonds along their backbone. nih.gov These double bonds serve as reactive handles for a variety of post-polymerization modification (PPM) reactions, allowing for the tuning of polymer properties and the introduction of new functionalities. nih.govnih.gov This capability distinguishes them from conventional polyacrylates. Key PPM reactions include hydrolysis, epoxidation, and ozonolysis. nih.govnih.gov
Hydrolysis
The ester side chains of polymuconates can be hydrolyzed to yield the corresponding poly(muconic acid). nih.govnih.gov This transformation converts the hydrophobic polyester (B1180765) into a hydrophilic polyacid, significantly altering its solubility and chemical properties. The reaction is typically carried out by treating the polymer with an acid or base. This hydrolysis provides a pathway to well-defined poly(muconic acid), a polymer with carboxylic acid groups that can be further functionalized or used in applications requiring polyelectrolytes. nih.gov
Epoxidation
Ozonolysis
A particularly powerful modification is the cleavage of the internal C=C double bonds through ozonolysis. nih.govnih.gov This reaction breaks the polymer backbone at specific points, offering a method for the controlled degradation or "upcycling" of the polymuconate material under oxidative conditions. nih.govnih.gov This inherent chemical degradability under user-friendly experimental conditions presents a significant advantage in designing sustainable polymer systems that can be broken down into smaller, potentially valuable molecules after their intended use. nih.gov
Summary of Post-Polymerization Modifications of Polymuconates
| Reaction | Reagent(s) | Modified Group | Resulting Structure/Product | Effect on Polymer | Source |
|---|---|---|---|---|---|
| Hydrolysis | Acid or Base | Ester Side Chains | Poly(muconic acid) | Converts hydrophobic polymer to a hydrophilic polyacid. | nih.govnih.gov |
| Epoxidation | m-CPBA | Backbone C=C Double Bonds | Epoxidized Polymuconate | Increases rigidity and glass transition temperature (Tg). | nih.gov |
| Ozonolysis | Ozone (O₃) | Backbone C=C Double Bonds | Cleaved Polymer Chains | Allows for controlled degradation and upcycling of the polymer. | nih.govnih.gov |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of dimethyl muconate isomers. It provides precise information about the chemical environment of protons within the molecule, enabling unambiguous confirmation of the cis and trans configurations of the double bonds.
Proton nuclear magnetic resonance (¹H NMR) is the most direct method for confirming the (2Z, 4E) structure of dimethyl cis,trans-muconate (B1242550) and assessing the purity of a sample. The spectrum is characterized by distinct chemical shifts (δ) and spin-spin coupling constants (J) for the vinylic and methyl protons. rsc.org
The asymmetrical nature of the cis,trans isomer results in a unique set of signals for each of the four olefinic protons. A 1965 study re-evaluated the spectra of the three dimethyl muconate isomers, providing detailed parameters for the cis,trans isomer in a deuterochloroform (CDCl₃) solution. rsc.org The coupling constants are particularly informative: the large J-value (~15-16 Hz) is characteristic of protons in a trans configuration across a double bond, while the smaller J-value (~11-12 Hz) confirms the cis configuration. rsc.orgucsd.edu The two methyl ester groups also show distinct signals. By integrating the signals corresponding to each isomer, the isomeric purity of a mixture can be accurately quantified. rug.nlmdpi.com
| Proton Assignment | Chemical Shift (τ) | Chemical Shift (δ, ppm) | Coupling Constants (Hz) |
| H-2 | 4.18 | 5.82 | J₂,₃ = 11.9 |
| H-3 | 2.27 | 7.73 | J₃,₄ = 10.8 |
| H-4 | 3.92 | 6.08 | J₄,₅ = 15.8 |
| H-5 | 2.52 | 7.48 | |
| OCH₃ (cis end) | 6.29 | 3.71 | |
| OCH₃ (trans end) | 6.24 | 3.76 |
Note: Chemical shifts were originally reported in τ values and have been converted to the modern δ scale (δ = 10 - τ) for clarity. Data sourced from a 60 Mc./sec. spectrum in CDCl₃. rsc.org
The isomerization of muconic acid or its esters, particularly the conversion of the biologically-derived cis,cis isomer to the more valuable trans,trans isomer, is a critical industrial process. researchgate.net Since dimethyl cis,trans-muconate is a key intermediate in this pathway, in-situ ¹H NMR spectroscopy is an invaluable tool for probing the reaction mechanism. evitachem.com
By monitoring the reaction directly in the NMR tube over time, researchers can track the disappearance of the starting material (cis,cis isomer) and the appearance and subsequent disappearance of the cis,trans intermediate, alongside the formation of the final trans,trans product. tandfonline.com This technique allows for the determination of reaction kinetics, the influence of solvents and catalysts on the isomerization rates, and the identification of any side-products, such as lactones, that may form under certain conditions. tandfonline.combiomaterial.com.br For example, studies have used in-situ NMR to understand how water concentration in a DMSO solvent system can control the competitive lactonization reaction, thereby improving selectivity towards the desired trans,trans isomer. evitachem.comtandfonline.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum is dominated by absorptions corresponding to the carbon-carbon double bonds (C=C) and the ester carbonyl groups (C=O). evitachem.com
While a detailed, fully assigned spectrum for the pure cis,trans isomer is not widely published, data from related studies provide key insights. The C=O stretching vibration for the ester groups is expected to produce a very strong band in the region of 1715-1730 cm⁻¹. uc.pt The conjugated C=C bonds will show stretching bands around 1600-1670 cm⁻¹. Due to the molecule's lack of symmetry compared to the trans,trans isomer, the C=C stretching absorption for the cis double bond is expected to be more intense. This difference in intensity can aid in distinguishing between isomers. rsc.org
X-ray Diffraction (XRD) for Crystal Structure Analysis
Single-crystal X-ray diffraction (XRD) provides definitive information about the three-dimensional arrangement of atoms and molecules in a crystalline solid. While the crystal structure for this compound itself is not prominently reported, extensive analysis has been performed on its parent dicarboxylic acid, cis,trans-muconic acid.
This research revealed for the first time the complete crystal structure of cis,trans-muconic acid and, significantly, discovered the existence of two distinct polymorphs. These polymorphs differ in their hydrogen-bonding patterns. One form exhibits a typical end-to-end hydrogen-bonding motif common in dicarboxylic acids, while the other displays a unique two-dimensional network stabilized by C-H···O hydrogen bonds. Further structural insight comes from the analysis of a zinc-based metal-organic framework (MOF), where a cis,trans-muconate ligand was formed in situ. Structural characterization of this MOF confirmed the bent, asymmetric conformation of the muconate backbone as it coordinates with the metal centers.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as gaining structural information from its fragmentation pattern. In the analysis of dimethyl muconate isomers, electron ionization (EI) is a common method.
The mass spectrum of a fused [3.3.3]propellane-dimethyl cis,trans-muconate shows characteristic fragmentation pathways that can be used for its identification. Two key fragmentation processes observed are:
Regioselective elimination of methanol (B129727) (CH₃OH, 32 u): This fragmentation is noted to be more significant in the cis,trans isomer compared to the cis,cis isomer and is believed to involve the trans-configured portion of the molecule.
Loss of a methoxycarbonyl radical (•COOCH₃, 59 u): This fragmentation leads to a prominent peak and is a characteristic feature for dimethyl muconates.
These distinct fragmentation patterns allow for the differentiation of isomers and confirmation of the cis,trans structure.
| Ion | Description | Reference |
| [M - CH₃OH]•⁺ | Molecular ion after loss of methanol | |
| [M - •COOCH₃]⁺ | Fragment ion after loss of a methoxycarbonyl radical |
Terahertz Vibrational Spectroscopy for Polymorph Characterization
Terahertz vibrational spectroscopy, which probes low-frequency vibrations (typically below 200 cm⁻¹), is exceptionally sensitive to the collective motions of molecules within a crystal lattice, such as intermolecular vibrations and hydrogen-bond networks. This makes it an ideal tool for characterizing polymorphism.
Studies on the two identified polymorphs of cis,trans-muconic acid have demonstrated the power of this technique. The terahertz spectra of the two forms are distinct, with characteristic peaks corresponding to their different crystal packing and hydrogen-bonding arrangements. Ab initio simulations can be used in conjunction with experimental terahertz spectra to assign these low-frequency modes to specific lattice vibrations, providing a deep understanding of the forces that govern the crystal structure. This technique was also able to identify a hydrated crystalline species that grows from one of the cis,trans-muconic acid polymorphs, a distinction not easily made by other methods.
Electron Energy-Loss Spectroscopy (EELS) in TEM (for related materials, potentially applicable)
Electron Energy-Loss Spectroscopy (EELS) is a powerful analytical technique typically integrated into a Transmission Electron Microscope (TEM) or Scanning Transmission Electron Microscope (STEM). eels.info It analyzes the energy distribution of electrons that have passed through a thin specimen, providing detailed insights into the material's elemental composition, chemical bonding, and electronic properties at high spatial resolution. eels.infonih.govwikipedia.org When an electron beam traverses the sample, some electrons undergo inelastic scattering, losing a characteristic amount of energy specific to the atomic and electronic structure of the material they interact with. wikipedia.org An electron spectrometer measures this energy loss, producing an EELS spectrum. uni-muenster.de
The EELS spectrum is generally divided into two main regions: the low-loss and the core-loss regions. wikipedia.org Each region provides different types of information, as summarized in Table 1.
| EELS Spectral Region | Energy Loss Range | Information Provided |
| Zero-Loss Peak (ZLP) | 0 eV | Contains unscattered or elastically scattered electrons. Used for measuring specimen thickness. eels.infowikipedia.org |
| Low-Loss Region | ~2 - 50 eV | Corresponds to valence electron excitations, including plasmon oscillations and inter/intra-band transitions. Provides data on valence electron density and optical properties (e.g., band gap). eels.infowikipedia.orgnih.gov |
| Core-Loss Region | > 50 eV | Involves the excitation of inner-shell (core) electrons to unoccupied states. Provides elemental identification, chemical bonding information (ELNES), and oxidation state. eels.infonih.govmyscope.training |
Low-Loss Spectroscopy
In the low-loss region, the primary features for organic molecules like this compound would be related to its valence electrons, especially the π electrons of its conjugated system. researchgate.net The delocalized π electrons in the molecule's backbone are expected to give rise to characteristic π-π* transition peaks. wikipedia.orgresearchgate.net For example, EELS studies on other organic compounds with π-conjugation, such as tannin and certain peptides, have shown distinct peaks in the low-loss region corresponding to these transitions. researchgate.net The energy of these plasmon peaks is related to the density of valence/conduction electrons. eels.info Analysis of this region could, therefore, offer insights into the electronic structure and optical properties associated with the molecule's conjugated diene-dicarboxylate core.
Core-Loss Spectroscopy: Chemical Fingerprinting
The core-loss region is particularly useful for chemical fingerprinting. nih.gov By analyzing the energy-loss near-edge structure (ELNES) of an absorption edge, one can probe the local bonding environment of a specific element. eels.infonih.gov For an organic molecule like this compound, the Carbon K-edge (starting around 285 eV) and the Oxygen K-edge (starting around 532 eV) would be of primary interest.
The Carbon K-edge ELNES is highly sensitive to the hybridization state of carbon. nih.govacs.org
π* Peak: A sharp, distinct peak at approximately 285 eV is a signature feature for sp²-hybridized carbon atoms involved in double bonds (C=C and C=O). acs.org Given that this compound contains both olefinic and carbonyl double bonds, a prominent π* peak is expected. The intensity of this peak often correlates with the number of π-bonds present.
σ* Peaks: At higher energy losses (typically >290 eV), broader peaks corresponding to the excitation of core electrons to unoccupied σ* anti-bonding orbitals (from C-C, C-H, and C-O single bonds) would be observed. nih.govacs.org
The analysis of polymers with related functionalities provides a strong basis for these predictions. For instance, EELS studies on polyesters like Polybutylene Terephthalate (B1205515) (PBT) and oxygen-containing polymers like Polylactic Acid (PLA) show characteristic features in the Carbon K-edge that can be assigned to their ester groups and hydrocarbon backbones. nih.govacs.orgresearchgate.net Similarly, the spectra of conjugated polymers invariably show a strong π* feature at ~285 eV. acs.org Table 2 presents typical energy loss values for carbon K-edge transitions in related polymers, which serve as a reference for what might be expected for this compound.
| Polymer / Compound Type | Bond Type | Transition | Typical Energy Loss (eV) |
| Conjugated Polymers (e.g., Polystyrene) | Phenyl C=C | C 1s → π | ~285.0 |
| Polyesters (e.g., PLA, PBT) | Carbonyl C=O | C 1s → π | ~288.0 - 289.0 |
| Saturated Polymers (e.g., Polyethylene) | C-H, C-C | C 1s → σ* | ~292.0 - 300.0 |
Computational Chemistry and Mechanistic Modeling
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to investigate the electronic structure and energetics of molecules. It has been applied to dienes and related unsaturated esters to explore reaction pathways, stereochemical outcomes, and non-covalent interactions.
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energy barriers. This insight is crucial for predicting reaction feasibility and understanding mechanistic pathways.
For instance, studies on related unsaturated diesters, such as dimethyl fumarate (B1241708), have employed DFT to explore cycloaddition reactions. In the addition of dimethyl fumarate to 2,5-dimethylpyrrole, DFT calculations found a free energy barrier of 21.8 kcal/mol for the concerted cycloaddition of the trans-isomer. researchgate.net For the corresponding cis-isomer, the calculations revealed a dynamic equilibrium involving a concerted cycloaddition and a ring-opening process, with similar energy barriers of 21.5 and 21.9 kcal/mol, respectively. researchgate.net
Theoretical investigations into the photoisomerization of similar compounds, like methyl cinnamate, have used time-dependent DFT (TD-DFT) to trace the reaction from one isomer to another. rsc.org These calculations show that the process is not a simple rotation around the C=C bond but can involve multiple steps, including transitions between different electronic states (e.g., from a singlet ππ* state to a triplet nπ* state) and intersystem crossings. rsc.org Such detailed pathway analysis reveals that the efficiency of isomerization is governed by the relative energies of various intermediate and transition states. rsc.org In the polymerization of dienes, DFT has been used to show that a cis-1,4-insertion pathway is favored both kinetically and thermodynamically over trans-1,4 or 1,2-insertion routes. mdpi.com
Table 1: Calculated Energy Barriers for Reactions of Related Unsaturated Esters
| Reactants | Reaction Type | Computational Method | Calculated Barrier | Finding |
| trans-Dimethyl Fumarate + 2,5-Dimethylpyrrole | Concerted Cycloaddition | DFT | 21.8 kcal/mol | Affords trans-7-azanorbornane. researchgate.net |
| cis-Dimethyl Fumarate + 2,5-Dimethylpyrrole | Concerted Cycloaddition | DFT | 21.5 kcal/mol | Part of a dynamic equilibrium. researchgate.net |
| Methyl Cinnamate | trans → cis Photoisomerization | TD-DFT | - | Proceeds via a 1ππ* (trans) → 1nπ* → T1 (3ππ*) → S0 (trans or cis) route. rsc.org |
Analysis of Halogen-Diene Coordination Schemes
While specific DFT studies on halogen-dimethyl muconate coordination are not prevalent, the principles are well-established through computational studies of diene coordination to other electrophilic centers, such as metal cations. DFT calculations on the coordination of butadiene to a cationic rare-earth metal complex revealed distinct coordination preferences for the diene isomers. mdpi.com It was found that cis-butadiene prefers to coordinate in an η⁴-mode, where all four carbon atoms of the diene system interact with the metal center. mdpi.com In contrast, trans-butadiene favors an η²-mode, with only two carbon atoms coordinating to the metal. mdpi.com These findings demonstrate that the geometry of the diene has a decisive influence on the coordination mode, a principle that extends to interactions with other electrophiles like halogens during electrophilic addition reactions.
DFT is a powerful tool for predicting and rationalizing the regioselectivity of chemical reactions. By comparing the activation barriers for different possible reaction pathways, the most likely product can be identified. In the context of diene polymerization catalyzed by a rare-earth metal complex, DFT calculations successfully explained the high selectivity for cis-1,4-polymerization. mdpi.com The calculations indicated that the alternative trans-1,4 and 1,2-insertion pathways were unfavorable both kinetically and thermodynamically. mdpi.com The study concluded that while electronic factors of the metal center influence the cis vs. trans selectivity, the regioselectivity (cis-1,4 vs. cis-1,2) is primarily governed by steric hindrance. mdpi.com Similarly, in the cycloaddition of dimethyl fumarate, DFT calculations explain the exclusive formation of the trans-7-azanorbornane product, rationalizing the observed stereochemical outcome. researchgate.net
DFT calculations, particularly those including corrections for dispersion forces (DFT-D), are essential for studying weak intermolecular interactions that dictate the packing of molecules in the solid state. While a detailed computational study on dimethyl cis,trans-muconate (B1242550) is not available, analysis of the experimentally determined crystal structure of dimethyl trans,trans-muconate (B1240615) reveals the potential for such interactions. rsc.org These interactions include C-H···O hydrogen bonds, where a hydrogen atom attached to a carbon acts as a weak hydrogen bond donor to the oxygen of a carbonyl group on a neighboring molecule. The strength of these interactions can be categorized based on their geometry. nih.gov Computational studies on other organic crystals have demonstrated that DFT can accurately model these interactions, which are crucial for the aggregation and stabilization of crystal lattices. nih.govnih.gov
Transition State Theory in Kinetic Studies
Transition State Theory (TST) provides a framework for understanding reaction rates by relating them to the properties of the transition state. wikipedia.org TST assumes a quasi-equilibrium between the reactants and the activated complex at the transition state. wikipedia.org The energy of this transition state, as calculated by DFT, is a key parameter in the Eyring equation, which is used to determine the rate constant of a reaction.
By calculating the standard Gibbs free energy of activation (ΔG‡), which is the difference in free energy between the transition state and the reactants, chemists can predict reaction kinetics. wikipedia.org This synergy between DFT and TST has been successfully applied to model the kinetics of various chemical processes, from chemical vapor infiltration to catalytic conversions. mdpi.comresearchgate.net For multi-step reactions, DFT can identify the rate-determining step as the one with the highest activation energy barrier. youtube.com
Solid-State Density Functional Theory for Crystalline Structures
Solid-state DFT calculations are a powerful complement to experimental techniques like X-ray diffraction (XRD) for the characterization of crystalline materials. nih.gov While XRD provides precise information about atomic positions in a crystal, solid-state DFT can offer deeper insights into the electronic structure and intermolecular forces that define the crystal packing. rsc.orgnih.gov
Molecular Dynamics Simulations (Potential for studying solvent effects/molecular interactions)
Molecular dynamics (MD) simulations represent a powerful computational tool with significant potential for elucidating the complex behaviors of dimethyl cis,trans-muconate at the atomic level. While specific MD simulation studies exclusively focused on the cis,trans isomer are not extensively documented in publicly available literature, the principles and applications of this technique to similar chemical systems, such as other muconate isomers and related unsaturated esters, provide a strong basis for understanding its prospective contributions. MD simulations can model the time-dependent evolution of molecular systems, offering valuable insights into solvent effects and intermolecular interactions that govern the compound's properties and reactivity.
The isomerization of muconic acid derivatives, including the conversion between cis,cis, cis,trans, and trans,trans isomers of dimethyl muconate, is a critical area where MD simulations could provide significant understanding. uhasselt.benih.govrsc.org Experimental and computational studies have already highlighted that solvent selection is crucial for controlling the kinetics and selectivity of these isomerization reactions. nih.govdtu.dkrsc.org For instance, density functional theory (DFT) calculations have been employed to investigate the energy barriers and mechanisms of iodine-catalyzed isomerization of dimethyl muconate, revealing the intricate coordination schemes between the halogen and the diene. nih.govresearchgate.net
MD simulations can extend these static quantum mechanical calculations by introducing the dynamic effects of the solvent environment. By explicitly modeling the solvent molecules surrounding a this compound molecule, MD simulations can map out the specific solvent-solute interactions, such as hydrogen bonding or van der Waals forces, that influence the conformational landscape of the ester. This is particularly relevant as the presence of a solvent can dramatically alter molecular properties and reaction outcomes. uhasselt.be
The potential insights that could be gained from molecular dynamics simulations on this compound in various solvents are multifaceted. Simulations could predict how different solvent environments stabilize or destabilize the cis,trans isomer relative to its other isomers, thereby informing the selection of optimal solvents for isomerization or purification processes. Furthermore, MD simulations can be instrumental in understanding the mechanistic details of reactions involving dimethyl muconate, such as its polymerization. mdpi.comnih.govchemrxiv.orgresearchgate.netrsc.org The arrangement and orientation of monomer molecules, influenced by solvent and intermolecular interactions, are critical for successful polymerization and for determining the properties of the resulting polymer.
To illustrate the type of data that could be generated from such a computational study, the following hypothetical data table outlines potential interaction energies and solvent accessible surface areas (SASA) for this compound in different solvents. These parameters are key indicators of the strength of solvent-solute interactions and how the solvent structures itself around the solute molecule.
| Solvent | Interaction Energy (kcal/mol) | Solvent Accessible Surface Area (Ų) | Dominant Interaction Type |
|---|---|---|---|
| Methanol (B129727) | -15.8 | 250.3 | Hydrogen Bonding (with ester groups) |
| Dimethyl Sulfoxide (B87167) (DMSO) | -12.5 | 265.1 | Dipole-Dipole |
| Toluene (B28343) | -8.2 | 275.8 | van der Waals |
| Water | -18.3 | 240.5 | Hydrogen Bonding |
This illustrative table suggests that in a polar protic solvent like methanol or water, strong hydrogen bonding interactions would lead to a more negative interaction energy, indicating favorable solvation. In contrast, a nonpolar solvent like toluene would interact primarily through weaker van der Waals forces. The solvent accessible surface area provides insight into how compactly the solvent molecules can pack around the solute. A smaller SASA might suggest a tighter solvent shell.
Biotechnological Context and Bio Based Precursors
Microbial Production of cis,cis-Muconic Acid (Precursor)
The cornerstone of bio-based dimethyl cis,trans-muconate (B1242550) production lies in the efficient microbial synthesis of its precursor, cis,cis-muconic acid (ccMA). nih.govtandfonline.com This dicarboxylic acid is a natural intermediate in the β-ketoadipate pathway found in some soil bacteria, making it an ideal target for metabolic engineering. researchgate.netresearchgate.net The goal is to develop robust microbial cell factories capable of converting renewable feedstocks into ccMA at high titers, yields, and productivities. nih.govmdpi.com
Engineered Microorganisms
A variety of microorganisms have been successfully engineered to produce ccMA. These "cell factories" are chosen for their metabolic versatility, robustness in industrial fermentation settings, and amenability to genetic modification. nih.govgoogle.com Key microorganisms include:
Escherichia coli : As a well-characterized model organism, E. coli has been extensively engineered for ccMA production. nih.govasm.orgasm.org Researchers have successfully introduced heterologous pathways and optimized native metabolic routes to channel carbon flow towards ccMA synthesis. asm.orgasm.orgnih.gov Co-culture systems of different engineered E. coli strains have also been developed to improve production efficiency from various carbon sources, including glycerol (B35011) and mixtures of glucose and xylose. pnas.orgmit.edunih.gov
Pseudomonas putida : This soil bacterium is naturally capable of metabolizing a wide range of aromatic compounds, making it an excellent candidate for converting lignin-derived feedstocks into ccMA. nih.govacs.orgnrel.gov Its inherent tolerance to aromatic compounds is a significant advantage. nih.govmdpi.com Metabolic engineering efforts in P. putida have focused on blocking the native catabolism of ccMA and enhancing the expression of key enzymes in the production pathway. acs.orgnrel.gov
Saccharomyces cerevisiae : This robust yeast is widely used in industrial fermentations and can tolerate low pH conditions, which can simplify downstream processing of organic acids like ccMA. mdpi.comasm.org Engineering efforts have focused on introducing the necessary biosynthetic pathway and improving the supply of precursor metabolites. mdpi.comasm.orgacs.org
Corynebacterium glutamicum : This bacterium is well-known for its industrial-scale production of amino acids and has been successfully engineered for the high-level production of ccMA from aromatic compounds and lignin (B12514952) hydrolysates. researchgate.netnih.govnih.gov Its ability to tolerate high concentrations of aromatic feedstocks is a key advantage. mdpi.comnih.gov
Deinococcus bacteria : While less common, research has explored the potential of other bacteria, including those from the genus Deinococcus, for their unique metabolic capabilities and resistance to certain environmental stressors, which could be beneficial for industrial bioprocesses.
Novosphingobium aromaticivorans : This bacterium has been investigated as a chassis for producing ccMA from biomass aromatics due to its native pathways for aromatic metabolism. asm.org
Table 1: Engineered Microorganisms for cis,cis-Muconic Acid Production
| Microorganism | Key Advantages |
|---|---|
| Escherichia coli | Well-characterized genetics, versatile metabolism. nih.govasm.orgasm.org |
| Pseudomonas putida | Natural ability to metabolize aromatics, high tolerance to toxic compounds. nih.govacs.orgnrel.gov |
| Saccharomyces cerevisiae | Robust for industrial fermentation, tolerant to low pH. mdpi.comasm.org |
| Corynebacterium glutamicum | Proven for industrial production, tolerates high aromatic concentrations. researchgate.netnih.govnih.gov |
| Deinococcus bacteria | Potential for unique metabolic capabilities and stress resistance. |
| Novosphingobium aromaticivorans | Native pathways for aromatic metabolism. asm.org |
Carbon Sources and Feedstocks
A significant advantage of microbial production is the ability to utilize a wide range of renewable and often low-cost carbon sources. tandfonline.com This flexibility allows for the valorization of various biomass streams, contributing to a more circular and sustainable economy. Common feedstocks include:
Glucose: As a readily available and easily metabolized sugar, glucose is a common substrate for many engineered microorganisms. asm.orgmdpi.comnih.gov De novo biosynthesis pathways from glucose via the shikimate pathway have been established in various hosts. nih.govnrel.govrsc.org
Xylose: This is the second most abundant sugar in lignocellulosic biomass. nih.gov Engineering microorganisms for the efficient co-utilization of glucose and xylose is crucial for the economic viability of using lignocellulosic hydrolysates as feedstock. mdpi.comrsc.org
Lignin-derived aromatics: Lignin, a complex aromatic polymer, is a major component of lignocellulosic biomass and is often underutilized in biorefineries. nrel.govnih.gov Depolymerized lignin yields a mixture of aromatic compounds, such as vanillin, catechol, ferulic acid, and p-coumarate, which can be efficiently converted to ccMA by specialized microorganisms like P. putida and C. glutamicum. tandfonline.comnrel.govnih.govnih.gov This approach represents a significant step towards lignin valorization. nrel.govrsc.org
Metabolic Pathway Engineering for Muconic Acid Biosynthesis
The efficient production of ccMA relies heavily on sophisticated metabolic engineering strategies. The core of this approach is to redirect the cell's natural carbon flow towards the desired product. Key strategies include:
Heterologous Pathway Introduction: The biosynthetic pathway for ccMA from central metabolites like 3-dehydroshikimate (DHS) or chorismate is often not native to the production host. asm.orgasm.org Therefore, genes encoding the necessary enzymes, such as dehydroshikimate dehydratase (AroZ), protocatechuate decarboxylase (AroY), and catechol 1,2-dioxygenase (CatA), are introduced from other organisms. asm.orgasm.orgnih.gov
Blocking Competing Pathways: To maximize the carbon flux towards ccMA, competing metabolic pathways that consume key precursors are often blocked. mdpi.comnih.gov For instance, the gene encoding muconate cycloisomerase (catB), which converts ccMA to its downstream metabolite, is typically deleted. nih.gov
Overexpression of Key Enzymes: The expression levels of enzymes within the ccMA biosynthesis pathway and upstream pathways are often optimized to prevent the accumulation of inhibitory intermediates and pull the metabolic flux towards the final product. asm.orgnih.gov
Biosensor-Aided Engineering: High-throughput screening methods using biosensors that respond to the concentration of ccMA or its intermediates can be used to rapidly identify genetic modifications that lead to improved production. acs.orgnih.govnih.gov
Bioreactor Cultivation Strategies for Enhanced Production
Optimizing the cultivation conditions in a bioreactor is crucial for achieving high titers and productivities of ccMA. dtu.dkgoogle.com Various strategies are employed to maintain optimal cell growth and product formation:
Fed-batch Fermentation: This is a common strategy where nutrients, including the carbon source, are fed to the bioreactor over time. mdpi.comnih.gov This allows for high cell densities and product concentrations while avoiding the inhibitory effects of high substrate concentrations. rsc.org
pH Control: Maintaining a stable pH is critical, as the production of muconic acid can lead to a decrease in the pH of the culture medium. researchgate.net
Dissolved Oxygen Control: For aerobic microorganisms, maintaining an adequate supply of dissolved oxygen is essential for cell growth and the function of oxygen-dependent enzymes in the biosynthetic pathway. pnas.org
Conversion of Bio-derived Muconic Acid to Dimethyl Esters
Once bio-derived cis,cis-muconic acid is produced and purified, it can be chemically converted to its dimethyl ester. This esterification reaction is a critical step in the production of dimethyl cis,trans-muconate. The isomerization from the cis,cis-isomer to the more stable cis,trans-isomer can occur during the esterification process or as a separate step, often facilitated by heat or acid catalysis. acs.org
Sustainable and Green Chemistry Aspects in Production
The biotechnological production of this compound from renewable resources aligns with several key principles of green chemistry. tandfonline.comresearchgate.net
Use of Renewable Feedstocks: The utilization of biomass-derived sugars and lignin instead of petroleum-based raw materials reduces the dependence on fossil fuels and contributes to a more sustainable chemical industry. nih.govtandfonline.comnih.gov
Atom Economy: Metabolic engineering aims to maximize the conversion of the carbon source into the desired product, minimizing the generation of byproducts and waste. nrel.govrsc.org
Energy Efficiency: Biocatalytic processes typically occur under mild conditions of temperature and pressure, reducing the energy requirements compared to traditional chemical synthesis. rsc.org
Reduction of Derivatives: The direct production of ccMA through microbial fermentation can reduce the need for complex protection and deprotection steps often required in chemical synthesis. tandfonline.com
Catalysis: The use of enzymes as highly specific and efficient biocatalysts minimizes the need for heavy metal catalysts and harsh reaction conditions often associated with conventional chemical processes. rsc.org
Designing for Degradation: The resulting bio-based polymers derived from dimethyl muconate can be designed for biodegradability, contributing to a circular economy and reducing plastic pollution. nih.gov
The integration of metabolic engineering, bioprocess optimization, and green chemistry principles is paving the way for the sustainable and economically viable production of this compound and other valuable bio-based chemicals. nih.govtandfonline.comrsc.org
Catalysis Research Involving Dimethyl Cis,trans Muconate
Role of Catalysts in Isomerization
The geometric isomers of dimethyl muconate, particularly the cis,cis-, cis,trans-, and trans,trans-forms, exhibit different properties and reactivity, making their selective isomerization a critical step in many applications. researchgate.net Catalysts are instrumental in facilitating the conversion between these isomers, often targeting the more stable and desirable trans,trans-isomer.
Iodine Catalysis
Iodine has emerged as an effective and environmentally friendly catalyst for the isomerization of dimethyl muconate isomers. osti.gov It is a low-cost, non-toxic, and industrially relevant catalyst. osti.gov The process often involves the photocatalytic isomerization of cis,cis-dimethyl muconate (ccDMM) to the cis,trans (ctDMM) and subsequently the trans,trans (ttDMM) isomers. osti.gov Research has shown that iodine-catalyzed isomerization can achieve high yields of ttDMM, with reports of up to 97% under certain conditions. osti.gov
The mechanism of iodine catalysis involves the association of an iodine radical with the olefinic carbons of the muconate backbone. researchgate.net Computational studies, specifically Density Functional Theory (DFT), have been employed to understand the reaction mechanism and the energy barriers involved. nih.govosti.gov These studies have highlighted the importance of solvent selection, with methanol (B129727) being identified as a suitable medium for rapid kinetics, likely due to its complexation with iodine. nih.govosti.gov Under optimized conditions in methanol, ttDMM yields of 95% have been achieved in less than an hour, with the product being easily recovered in high purity (>98%) through crystallization. nih.govosti.gov Furthermore, the iodine catalyst can be recovered and recycled with minimal loss of activity. nih.gov
| Catalyst | Isomer Starting Material | Isomer Product | Yield | Solvent | Reference |
| Iodine (photocatalytic) | cis,cis-dimethyl muconate | trans,trans-dimethyl muconate | up to 97% | Not specified | osti.gov |
| Iodine | cis,cis-dimethyl muconate | trans,trans-dimethyl muconate | 95% | Methanol | nih.govosti.gov |
Ruthenium Catalysts in Cross-Metathesis
Ruthenium-based catalysts are highly effective in olefin metathesis reactions, a powerful tool for the formation of new carbon-carbon double bonds. nih.gov In the context of dimethyl muconate, ruthenium catalysts are primarily used in cross-metathesis reactions to synthesize the trans,trans-isomer directly from bio-derivable precursors. osti.govnih.gov
One notable application is the cross-coupling of sorbates with acrylates, both of which can be derived from biomass. nih.gov This Ru-catalyzed reaction selectively yields dialkyl muconates, and importantly, produces exclusively the trans,trans-isomer of dimethyl muconate. osti.govnih.gov This method is advantageous as it bypasses the need for a separate isomerization step from the cis-isomers. The reaction can be performed with low catalyst loadings (0.5–3.0 mol%) and without a solvent, with the trans,trans-dimethyl muconate precipitating as a solid, facilitating easy recovery. nih.gov
The choice of ruthenium catalyst is crucial for efficiency. Second-generation Hoveyda-Grubbs catalysts, which contain an N-heterocyclic carbene (NHC) ligand, have demonstrated higher metathetic activity compared to first-generation catalysts with phosphine (B1218219) ligands. osti.gov Recent advancements have also led to the development of highly stable ruthenium catalysts for ethenolysis, a type of cross-metathesis with ethylene (B1197577), achieving remarkable turnover numbers. nih.gov
| Catalyst Type | Reactants | Product | Key Feature | Reference |
| Ruthenium carbene | Sorbates and acrylates | trans,trans-dimethyl muconate | Direct synthesis of the trans,trans-isomer | osti.govnih.gov |
| Hoveyda-Grubbs (2nd gen) | Ethyl-substituted sorbate (B1223678) and acrylate (B77674) esters | Diethyl muconate | Higher activity than 1st gen catalysts | osti.gov |
| Ruthenium-based (for ethenolysis) | Fatty acid esters and ethylene | Terminal olefins | High stability and turnover numbers | nih.gov |
Catalysis in Polymerization
Dimethyl muconate isomers serve as valuable monomers for the synthesis of unsaturated polyesters. Catalysis is essential for controlling the polymerization process, influencing the polymer's molecular weight, structure, and properties.
Enzyme Catalysis (e.g., Lipases)
Enzymatic polymerization offers a green and highly selective route to producing polyesters from dimethyl muconate. Candida antarctica lipase (B570770) B (CALB), often in its immobilized form (Novozym® 435), is a commonly used catalyst for the polycondensation of dimethyl muconate with various diols. mdpi.comresearchgate.net This enzymatic approach allows for the synthesis of well-defined unsaturated polyesters with minimal side reactions, such as isomerization or cross-linking. mdpi.com
Research has shown that the isomeric form of the dimethyl muconate monomer significantly impacts the polymerization process. For instance, polymers derived from the cis,trans-isomer tend to achieve higher molecular weights (up to 21,200 g/mol ) compared to those from the cis,cis-isomer (2,210 to 2,900 g/mol ). researchgate.net This is attributed to the higher selectivity of CALB towards the more open structure of the cis,trans-muconate (B1242550). researchgate.net The resulting polyesters retain their alkene functionality, which allows for subsequent modifications and cross-linking. mdpi.comrug.nl
| Enzyme | Monomers | Polymer Type | Key Finding | Reference |
| Candida antarctica Lipase B (CALB) | cis,cis- and cis,trans-dimethyl muconate, various diols | Unsaturated polyesters | Higher molecular weight polymers from cis,trans-isomer | researchgate.net |
| Immobilized CALB (Novozym® 435) | trans,trans-dimethyl muconate, various diols | Unsaturated polyesters | Controlled polymerization with retention of alkene functionality | mdpi.com |
Organic Catalysis (e.g., Group Transfer Polymerization)
Organocatalyzed group transfer polymerization (O-GTP) has been explored as a rapid and controlled method for polymerizing dialkyl muconates. nih.gov This technique utilizes an organocatalyst, such as 1-tert-butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino)-phosphoranylidenamino]-2λ⁵,4λ⁵-catenadi(phosphazene) (P₄-t-Bu), and an initiator like 1-ethoxy-1-(trimethylsiloxy)-1,3-butadiene (ETSB). nih.gov
O-GTP of trans,trans-dialkyl muconates can be carried out at room temperature and reaches completion within minutes. nih.gov This method allows for the synthesis of polymers with predictable molecular weights and narrow dispersity. nih.gov The resulting polymers contain cleavable unsaturation in their backbone, offering potential for post-polymerization modification and degradation. nih.gov
Catalysis in Downstream Transformations (e.g., Dehydrogenation, Hydrogenation)
Dimethyl muconate can be catalytically converted into other valuable chemicals, such as dimethyl terephthalate (B1205515) and dimethyl adipate (B1204190), through downstream transformations like dehydrogenation and hydrogenation.
The conversion of dimethyl muconate to dimethyl terephthalate involves a Diels-Alder cycloaddition with ethylene followed by dehydrogenation. osti.govnih.gov The dehydrogenation step is typically catalyzed by palladium on carbon (Pd/C). osti.govnih.gov This process can achieve yields of up to 70% in a tetrahydrofuran (B95107) solvent under an air atmosphere. osti.govnih.gov
The hydrogenation of dimethyl muconate to dimethyl adipate, a precursor for nylons, is another important catalytic transformation. This reaction is effectively carried out using catalysts based on platinum group metals. mdpi.com For instance, palladium on carbon (Pd/C) has been shown to hydrogenate muconic acid to adipic acid with over 97% conversion. researchgate.net Bimetallic catalysts, such as palladium-gold (Pd-Au) nanoparticles supported on carbon nanofibers, have also been investigated and have shown higher activity and stability compared to their monometallic counterparts. mdpi.com Ruthenium-tin (Ru-Sn) catalysts supported on alumina (B75360) or titania have also been found to be effective for the hydrogenation of dimethyl adipate to 1,6-hexanediol, a related and valuable diol. researchgate.net
Advanced Research on Derivatives and Applications in Materials Science Academic Focus
Precursor for Bio-based Terephthalates
A primary application for dimethyl muconate isomers is in the production of bio-based terephthalates, key components of widely used polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET). osti.govosti.gov The conventional route to produce 100% bio-based PET involves upgrading biologically produced cis,cis-muconic acid (ccMA). osti.govosti.gov This multi-step process involves the esterification of ccMA to cis,cis-dimethyl muconate (ccDMM), followed by isomerization to the trans,trans-isomer (ttDMM), which is more suitable for subsequent reactions. osti.govresearchgate.netnih.gov The cis,trans-isomer is a key intermediate in this isomerization process. researchgate.netacs.org
The conversion of ttDMM to dimethyl terephthalate (DMT) is achieved through a [4+2] Diels-Alder cycloaddition reaction with ethylene (B1197577), followed by a dehydrogenation or aromatization step. osti.govnih.govosti.gov
Key steps in the conversion process:
Esterification: cis,cis-Muconic acid is reacted with methanol (B129727), often with an acid catalyst, to produce a mixture of dimethyl muconate isomers. mdpi.com
Isomerization: The cis,cis- and cis,trans-isomers are converted to the desired trans,trans-dimethyl muconate. This can be achieved through methods like iodine catalysis, which can yield up to 95% ttDMM in under an hour with high purity recovery after crystallization. osti.govnih.gov
Diels-Alder Cycloaddition: The ttDMM undergoes a cycloaddition reaction with ethylene to form a cyclohexene (B86901) derivative, 1,4-bis(carbomethoxy)cyclohexene. osti.govevitachem.com This reaction can achieve high conversion (77-100%) and yields (70-98%) in solvents like methanol and tetrahydrofuran (B95107). osti.govosti.govnih.gov
Aromatization: The resulting cyclohexene intermediate is dehydrogenated, typically over a Palladium on carbon (Pd/C) catalyst, to yield dimethyl terephthalate. osti.govosti.gov This step can achieve yields of up to 70%. osti.govnih.gov
Due to the high yield of the Diels-Alder step, the purification of the intermediate is often unnecessary before proceeding to the aromatization reaction. osti.govosti.govnih.gov This streamlined process highlights the potential of muconic acid derivatives as direct precursors to drop-in replacements for petrochemicals. osti.gov
| Reaction Step | Reactants | Catalyst/Conditions | Product | Yield | Reference |
| Isomerization | cis,cis-dimethyl muconate | Iodine, Methanol, <1 hr | trans,trans-dimethyl muconate | 95% | nih.gov |
| Diels-Alder | trans,trans-dimethyl muconate, Ethylene | Methanol or THF | 1,4-bis(carbomethoxy)cyclohexene | 70-98% | osti.gov, nih.gov |
| Aromatization | 1,4-bis(carbomethoxy)cyclohexene | Pd/C catalyst, THF | Dimethyl terephthalate | up to 70% | osti.gov, nih.gov |
Monomer for Unsaturated Polyesters
The carbon-carbon double bonds within the muconate structure provide reactive sites, making dimethyl muconate an attractive monomer for producing unsaturated polyesters (UPEs). acs.org These polymers contain unsaturation in their backbone, which can be later used for cross-linking, functionalization, or further chain extension, opening avenues for applications in thermoset resins and coatings. mdpi.comacs.orgrug.nlnih.gov
Synthesis of Novel Polymeric Architectures
Novel polyester (B1180765) architectures have been synthesized from dimethyl muconate using various techniques, including enzymatic catalysis and condensation polymerization. mdpi.comacs.org Enzymatic polymerization, utilizing enzymes like Candida antarctica lipase (B570770) B (CALB), offers an eco-friendly route to well-defined unsaturated polyesters with minimal side reactions. mdpi.comrug.nl This method has been successfully applied to copolymerize dimethyl muconate isomers with various aliphatic diols. mdpi.comnih.gov
The specific isomer of dimethyl muconate used can influence the final polymer architecture. For instance, in the synthesis of poly(butylene succinate-co-muconate), using the neat cis,cis-muconic acid resulted in substoichiometric incorporation and a tapered copolymer structure. acs.org In contrast, using cis,cis-dimethyl muconate led to stoichiometric incorporation and a random copolymer structure. acs.org This tunability allows for precise control over the final polymer properties. acs.org Furthermore, reclaimed polyethylene terephthalate (rPET) has been deconstructed and then repolymerized with dimethyl muconate isomers to create unsaturated polyesters for upcycling applications. osti.gov
Structure-Property Relationships in Muconate-derived Polymers
The incorporation of the rigid, unsaturated muconate moiety into a polyester backbone has a significant impact on the material's properties.
Thermal Properties:
Glass Transition Temperature (Tg): The inclusion of muconate generally increases the glass transition temperature of the resulting polyester. acs.org This is attributed to the increased rigidity of the polymer chain. This enhanced Tg is beneficial for composite applications. acs.org
Melting Temperature (Tm) and Degradation Temperature (Td): In contrast to Tg, both the melting and degradation temperatures tend to decrease with the incorporation of muconate. acs.org
Mechanical Properties: The double bonds introduced by muconate monomers are crucial for creating crosslinked thermosets. Prototypical fiberglass panels were created by blending low molecular weight poly(butylene succinate-co-muconate) with styrene (B11656) and a woven glass mat. acs.org After thermal initiation, the resulting thermoset composites exhibited shear moduli exceeding 30 GPa, a value comparable to commercial composites. acs.org Research comparing different olefinic diacids in rPET-based composites found that muconic acid isomers outperform fumaric acid and maleic anhydride (B1165640), with trans,trans-muconate (B1240615) showing the best performance in enhancing storage moduli. osti.gov The two double bonds in muconic acid provide more crosslinking sites compared to the single double bond in maleic or fumaric acid, leading to superior mechanical properties. osti.govgoogle.com
| Property | Effect of Muconate Incorporation | Reason | Reference |
| Glass Transition (Tg) | Increase | Increased chain rigidity | acs.org |
| Melting Temp. (Tm) | Decrease | Disruption of crystal structure | acs.org |
| Degradation Temp. (Td) | Decrease | Presence of unsaturated bonds | acs.org |
| Mechanical Modulus | Increase (in composites) | Higher crosslinking density | acs.org, osti.gov |
Intermediate in Complex Chemical Synthesis
Beyond its direct use in polymerization, dimethyl cis,trans-muconate (B1242550) serves as a crucial intermediate in multi-step chemical syntheses. Current time information in Bangalore, IN. Its most prominent role is within the bio-based production pathway for terephthalic acid and its esters, as detailed previously. osti.govnih.govosti.gov The transformation requires a sequence of esterification, isomerization, cycloaddition, and dehydrogenation, with dimethyl muconate being the central molecule that undergoes the key ring-forming reaction. osti.govresearchgate.net
The conjugated diene system of dimethyl muconate makes it an ideal substrate for Diels-Alder reactions, not just with ethylene but potentially with other dienophiles to create a range of complex cyclic compounds. evitachem.com For example, it can react with maleic anhydride to form a Diels-Alder addition product. google.com This reactivity opens pathways to novel cyclic diacids that can be used as monomers for performance-advantaged polymers. osti.gov
Bio-based Diacid Monomers for Polyamides and Polyesters
Muconic acid, the parent compound of dimethyl cis,trans-muconate, is a versatile platform chemical for producing a variety of bio-based diacid monomers for both polyamides and polyesters. aiche.orgresearchgate.netrsc.org Its isomers can be catalytically converted into several important C6 dicarboxylic acids.
Adipic Acid: Complete hydrogenation of the double bonds in muconic acid yields adipic acid, a key monomer for the production of Nylon-6,6, a major commercial polyamide. osti.govmdpi.comresearchgate.net
Terephthalic Acid: As discussed, muconic acid is a precursor to terephthalic acid via the dimethyl muconate intermediate, providing a bio-based route to polyesters like PET. osti.govresearchgate.netresearchgate.net
Novel Cyclic Diacids: Leveraging the Diels-Alder reactivity of muconic acid and its esters allows for the synthesis of novel cyclic diacids. osti.gov These diacids, when copolymerized with diamines, can produce polyamides with tailored properties, such as enhanced hydrophobicity and flame retardancy, while retaining the core properties of conventional nylons. osti.gov
Direct Polyamidation: Muconic acid itself can be used as a comonomer in polycondensation reactions with various diamines to synthesize partially renewable aromatic-aliphatic polyamides. mdpi.comnih.govresearchgate.net By selecting functionalized diamines, such as those containing sulfonic acid groups, new polyamides suitable for applications like proton-exchange membranes can be developed. mdpi.comnih.govresearchgate.net
This platform approach, starting from a single bio-derived molecule like muconic acid, enables the creation of a diverse family of monomers, which in turn leads to a wide range of polymers with customized, performance-advantaged properties. osti.gov
Emerging Research Directions and Future Perspectives
Integration of Biological and Chemical Processes (Biorefinery Concepts)
The integration of biological and chemical processes within a biorefinery framework is a key strategy for the sustainable production of dimethyl cis,trans-muconate (B1242550) and other valuable chemicals. This approach leverages the strengths of both biocatalysis and chemical catalysis to create efficient and environmentally friendly value chains, particularly from renewable feedstocks like lignocellulosic biomass.
A significant focus of biorefinery concepts is the valorization of lignin (B12514952), the second most abundant natural polymer. nih.gov Lignin is a complex aromatic polymer that, upon depolymerization, yields a variety of aromatic monomers. mdpi.comnih.gov These monomers, such as guaiacol, can be biologically converted to cis,cis-muconic acid by engineered microorganisms like Amycolatopsis sp. ATCC 39116. nih.gov This bioconversion is a crucial first step, transforming a complex, heterogeneous feedstock into a specific, valuable platform chemical. mdpi.commdpi.com The produced cis,cis-muconic acid can then be recovered and subsequently esterified and isomerized to dimethyl cis,trans-muconate through chemical catalysis. osti.gov This combination of biological and chemical steps allows for the complete valorization of lignocellulosic biomass, where the carbohydrate fraction can be fermented to other products, and the lignin fraction is upgraded to valuable chemicals like dimethyl muconate. rug.nl
Lignin Depolymerization: Breaking down the complex lignin polymer into simpler aromatic compounds. mdpi.comrug.nl
Biological Funneling: Utilizing engineered microbes to convert a mixture of these aromatic compounds into a single product, cis,cis-muconic acid. nih.govtandfonline.com
Chemical Conversion: Esterification of cis,cis-muconic acid to dimethyl cis,cis-muconate (B1241781), followed by isomerization to the desired cis,trans or trans,trans isomers. osti.gov
This integrated approach is not limited to lignin. Sugars derived from the cellulosic and hemicellulosic fractions of biomass can also be biologically converted to cis,cis-muconic acid. tandfonline.comnih.gov The integration of these processes is essential for the economic viability of biorefineries, ensuring that all major components of the biomass are utilized to their full potential. rug.nl
Sustainable Production and Process Intensification
The drive for sustainable chemical production has spurred research into greener and more efficient methods for synthesizing this compound. A key focus is the use of renewable feedstocks and environmentally benign catalysts and solvents. mdpi.com
One promising approach is the direct conversion of biologically-produced cis,cis-muconic acid, which can be obtained from renewable resources like sugars or lignin. tandfonline.comnih.gov This avoids the use of petroleum-based starting materials. nih.gov The subsequent esterification and isomerization steps are also being optimized for sustainability. For instance, the use of solid acid catalysts for esterification and non-toxic, recyclable catalysts for isomerization are areas of active investigation.
Process intensification aims to combine multiple reaction steps into a single reactor or a continuous process, which can lead to significant savings in energy, time, and resources. digitellinc.com For example, a one-pot synthesis of dimethyl terephthalate (B1205515) from cis,cis-muconic acid has been explored, which involves esterification, isomerization, Diels-Alder cycloaddition, and dehydrogenation. osti.govdigitellinc.com Developing a multi-functional heterogeneous catalyst that can facilitate several of these steps simultaneously is a major goal. digitellinc.com
Solvent selection also plays a critical role in the sustainability of the process. The use of green solvents like dimethyl sulfoxide (B87167) (DMSO) and water for the isomerization of muconic acid has shown promise in improving selectivity and reducing the formation of byproducts. dtu.dkrsc.org Furthermore, optimizing reaction conditions, such as temperature and catalyst loading, can significantly enhance reaction rates and yields, contributing to a more intensified and efficient process. dtu.dknrel.gov
Development of Novel Catalytic Systems
The development of highly efficient and selective catalysts is paramount for the economic and sustainable production of this compound. Research in this area is focused on both homogeneous and heterogeneous catalytic systems for the key transformation steps, particularly the isomerization of the more readily available cis,cis or cis,trans isomers of muconic acid and its esters to the valuable trans,trans isomer.
Homogeneous Catalysis: Iodine has been widely studied as a homogeneous catalyst for the isomerization of dimethyl cis,cis-muconate to its trans,trans isomer. nrel.govresearchgate.netgoogle.comnih.gov This reaction can be promoted by light and is influenced by the choice of solvent. google.comnih.gov Studies have shown that high yields of trans,trans-dimethyl muconate can be achieved in relatively short reaction times under optimized conditions. nrel.govnih.gov The mechanism is thought to involve the formation of a radical intermediate through the association of iodine with the double bonds of the muconate molecule. researchgate.net
Heterogeneous Catalysis: While homogeneous catalysts can be highly effective, they often pose challenges in terms of separation and reuse. Therefore, there is a strong interest in developing robust heterogeneous catalysts. Several materials have been investigated:
Palladium on Carbon (Pd/C): This has been identified as a highly active catalyst for the isomerization of cis,cis-muconic acid. tandfonline.comgoogle.com
Acidic Alumina (B75360) (Al₂O₃): This has shown promise as a heterogeneous catalyst for the isomerization step. digitellinc.com
Ruthenium on Beta Zeolite: Atomically dispersed ruthenium on beta zeolite has been developed as a highly active catalyst for the isomerization of muconates, achieving high turnover numbers and productivity. researchgate.netdicp.ac.cn The active species are believed to be ruthenium hydrides formed from the alcohol solvent. researchgate.netdicp.ac.cn
Rhenium-based Catalysts: These have been explored for the conversion of mucic acid, a related bio-based compound, to muconic acid esters. tandfonline.comnih.gov
The development of multifunctional heterogeneous catalysts that can perform multiple reaction steps in a single pot, such as esterification and isomerization, is a key goal for process intensification. digitellinc.com
Enzymatic Catalysis: Enzymes are also being explored as catalysts for the synthesis of polymers from muconic acid derivatives, offering a green and highly selective alternative to traditional chemical catalysis. mdpi.comrug.nl
A summary of various catalytic systems for muconate isomerization is presented in the table below:
| Catalyst System | Type | Key Findings |
| Iodine (I₂) | Homogeneous | Effective for isomerization to the trans,trans isomer, can be photo-assisted. nrel.govresearchgate.netgoogle.comnih.gov |
| Palladium on Carbon (Pd/C) | Heterogeneous | High activity for cis,cis-muconic acid isomerization. tandfonline.comgoogle.com |
| Acidic Alumina (Al₂O₃) | Heterogeneous | Shows activity and enhanced kinetics for isomerization. digitellinc.com |
| Ruthenium on Beta Zeolite | Heterogeneous | High productivity and selectivity for trans,trans-muconate (B1240615). researchgate.netdicp.ac.cn |
| Rhenium-based catalysts | Heterogeneous | Used for conversion of mucic acid to muconic acid esters. tandfonline.comnih.gov |
| Enzymes (e.g., CALB) | Biocatalyst | Used for the polymerization of muconate derivatives. mdpi.com |
Exploration of New Polymeric Materials with Tunable Properties
This compound is a versatile monomer for the synthesis of a wide range of polymeric materials. evitachem.com The presence of conjugated double bonds in the muconate backbone provides a unique handle for tailoring the properties of the resulting polymers and for introducing functionality. acs.org
Research is actively exploring the synthesis of various types of polymers from dimethyl muconate, including:
Unsaturated Polyesters: These are synthesized through the polycondensation of dimethyl muconate with various diols. mdpi.comrug.nl The properties of these polyesters, such as their thermal stability and mechanical strength, can be tuned by changing the diol comonomer. mdpi.com The unsaturated double bonds in the polymer backbone can be used for subsequent cross-linking or functionalization, opening up applications in areas like thermoset resins and coatings. mdpi.comrug.nlacs.org
Polyamides: The reaction of dimethyl muconate with diamines leads to the formation of polyamides. nih.gov By incorporating functional groups, such as sulfonic acid moieties, into the diamine monomer, it is possible to create polyamides with specific properties, such as proton conductivity, which are relevant for applications in fuel cells. nih.gov
Polymuconates via Chain-Growth Polymerization: Organocatalyzed group transfer polymerization (O-GTP) has been successfully applied to the polymerization of muconate esters. nih.gov This method allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. nih.gov The resulting polymuconates contain internal double bonds in the polymer backbone, which can be chemically modified, for example, through epoxidation, to alter the material's properties. nih.gov Furthermore, these double bonds can be cleaved, for instance by ozonolysis, demonstrating the potential for chemical recycling. nih.gov
The ability to tune the properties of polymers derived from dimethyl muconate is a key advantage. For example, copolymerization of dimethyl muconate with other monomers, such as succinates, allows for the modification of properties like the glass transition temperature and melting point. acs.orgfigshare.com The stereochemistry of the muconate monomer (cis,cis vs. cis,trans vs. trans,trans) also influences the polymerization process and the final properties of the polymer. mdpi.com
The table below summarizes some of the polymeric materials derived from muconic acid and its esters and their potential applications.
| Polymer Type | Synthesis Method | Key Features and Potential Applications |
| Unsaturated Polyesters | Polycondensation | Tunable thermal and mechanical properties; potential for cross-linking; applications in resins and coatings. mdpi.comrug.nlacs.org |
| Polyamides | Polycondensation | Can be functionalized for specific applications, such as proton exchange membranes. nih.gov |
| Polymuconates | Organocatalyzed Group Transfer Polymerization (O-GTP) | Controlled molecular architecture; potential for post-polymerization modification and chemical recycling. nih.gov |
Q & A
Q. What experimental factors significantly influence the synthesis yield and purity of dimethyl cis,trans-muconate, and how can these be systematically optimized?
Methodological Answer: Synthetic optimization requires factorial design experiments to isolate variables such as solvent polarity, catalyst loading, and reaction temperature . For example, a 2³ factorial design (three variables at two levels) can identify interactions between solvent (e.g., methanol vs. dichloromethane) and acid catalysts (e.g., sulfuric acid vs. p-toluenesulfonic acid). Statistical tools like ANOVA should quantify variance contributions, while GC-MS or HPLC monitors purity. Stability of intermediates (e.g., muconic acid) under acidic conditions must also be assessed to avoid side reactions .
Q. Which analytical techniques are most reliable for characterizing the isomer ratio (cis vs. trans) in dimethyl muconate, and how are these methods validated?
Methodological Answer: Nuclear Magnetic Resonance (¹H NMR) is critical for quantifying isomer ratios via integration of distinct proton environments (e.g., olefinic protons at ~5.8 ppm for cis vs. trans). Gas chromatography-mass spectrometry (GC-MS) with chiral columns can resolve isomers, while IR spectroscopy validates ester functional groups (C=O stretch at ~1720 cm⁻¹). Method validation requires calibration curves using pure isomers and inter-laboratory reproducibility tests .
Q. How does this compound’s stability vary under different storage conditions (e.g., light, temperature, pH)?
Methodological Answer: Stability studies should employ accelerated degradation protocols (e.g., ICH guidelines) with UV-Vis spectroscopy tracking absorbance changes (λ_max ~260 nm for conjugated dienes). For pH stability, buffer solutions (pH 3–9) are incubated with the compound, followed by LC-MS to detect hydrolysis products (e.g., muconic acid). Photostability under UV light requires controlled irradiation chambers and dark controls .
Advanced Research Questions
Q. How can contradictory data on the biological activity of this compound isomers be resolved through meta-analytical approaches?
Methodological Answer: Contradictions in cytotoxicity or metabolic effects may stem from isomer ratio variability or cell-line specificity. A systematic review (PRISMA guidelines) should aggregate in vitro studies, stratifying data by isomer ratio, exposure time, and assay type (e.g., MTT vs. apoptosis markers). Meta-regression identifies confounding variables (e.g., solvent DMSO’s cytotoxicity), while sensitivity analysis evaluates outlier studies .
Q. What mechanistic insights explain the catalytic role of this compound in radical polymerization reactions?
Methodological Answer: Electron paramagnetic resonance (EPR) spectroscopy can detect radical intermediates during polymerization initiation. Density Functional Theory (DFT) simulations model the electron density of the diene system to predict reactivity with initiators (e.g., AIBN). Kinetic studies (e.g., time-resolved FTIR) track monomer conversion rates, while gel permeation chromatography (GPC) correlates molecular weight distribution with isomer ratios .
Q. How can computational models predict the environmental fate of this compound in aqueous ecosystems?
Methodological Answer: Molecular dynamics (MD) simulations parameterized with experimental logP and pKa values model hydrophobicity and hydrolysis pathways. QSAR models predict biodegradation rates using fragment contribution methods. Experimental validation involves microcosm studies with LC-MS/MS quantification of degradation products (e.g., cis,trans-muconic acid) under varying oxygen levels .
Q. What experimental designs are optimal for studying isomer-specific interactions of dimethyl muconate with biological macromolecules (e.g., enzymes)?
Methodological Answer: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities (KD) for each isomer with target proteins (e.g., glutathione S-transferase). Circular dichroism (CD) spectroscopy monitors conformational changes in enzymes upon binding. Competitive assays with labeled substrates (e.g., fluorescent analogs) distinguish allosteric vs. active-site interactions .
Q. How can green chemistry principles be applied to improve the sustainability of this compound synthesis?
Methodological Answer: Solvent selection guides (e.g., CHEM21) prioritize bio-based solvents (e.g., cyclopentyl methyl ether) over petroleum-derived alternatives. Catalytic methods using immobilized lipases or metal-organic frameworks (MOFs) reduce waste. Life-cycle assessment (LCA) evaluates energy consumption and carbon footprint across synthetic routes .
Q. What strategies mitigate isomerization artifacts during sample preparation for this compound analysis?
Methodological Answer: Low-temperature protocols (e.g., –20°C during extraction) minimize thermal isomerization. Derivatization with stabilizing agents (e.g., diazomethane for esterification) locks isomer ratios. Method validation via spike-and-recovery experiments with deuterated internal standards ensures accuracy .
Q. How can meta-analytical frameworks address heterogeneity in toxicity studies of this compound?
Methodological Answer: Subgroup analysis by organism type (e.g., Daphnia magna vs. human cell lines) and exposure duration clarifies dose-response variability. Random-effects models account for between-study variance. Funnel plots and Egger’s regression test for publication bias .
Key Considerations for Researchers
- Theoretical Frameworks : Link mechanistic studies to radical polymerization or enzyme-substrate interaction theories .
- Data Integration : Use COMSOL Multiphysics for multi-scale modeling of reaction dynamics .
- Ethical and Reproducibility Standards : Adhere to FAIR data principles for sharing raw spectra and computational inputs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
